molecular formula C18H35ClN2O2 B2388518 Tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate;hydrochloride CAS No. 2551117-17-8

Tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate;hydrochloride

Cat. No.: B2388518
CAS No.: 2551117-17-8
M. Wt: 346.94
InChI Key: IWVKWNFXQBOGNW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate; hydrochloride is a piperidine-derived compound featuring a tert-butyl carbamate group and a propyl-linked piperidin-3-yl substituent. It is synthesized through multi-step reactions involving esterification, acid hydrolysis, and coupling with amines, as exemplified in the patent literature . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications such as intermediate synthesis for receptor-targeting molecules.

Properties

IUPAC Name

tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O2.ClH/c1-18(2,3)22-17(21)20-12-6-10-16(14-20)8-4-7-15-9-5-11-19-13-15;/h15-16,19H,4-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVKWNFXQBOGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Significance

Tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate hydrochloride consists of two piperidine rings connected by a propyl linker, with one piperidine ring protected by a tert-butoxycarbonyl (Boc) group. The compound has the molecular formula C₁₈H₃₄N₂O₂·HCl with a molecular weight of approximately 346.94 g/mol. This structure belongs to a family of compounds frequently utilized as intermediates in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

General Synthetic Approaches

Key Synthetic Pathways

Several synthetic strategies can be employed to prepare tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate hydrochloride. The most common approaches involve:

  • Coupling of appropriately functionalized piperidine derivatives
  • Selective N-protection of diamine precursors
  • Alkylation reactions of piperidine derivatives
  • Reduction sequences followed by selective protection

The selection of a particular synthetic route depends on factors such as availability of starting materials, scale requirements, and desired stereochemical outcomes.

Detailed Preparation Methods

Method 1: Grignard Reaction and Subsequent Transformations

This method utilizes a Grignard reaction as a key step, similar to approaches described for related piperidine compounds.

Synthetic Sequence:
  • Preparation of Protected 3-Piperidone : N-Boc-3-piperidone is prepared as a starting material.
  • Grignard Reaction : The protected piperidone reacts with an appropriate Grignard reagent to form a tertiary alcohol intermediate.
  • Elimination Reaction : The alcohol undergoes elimination to form an alkene.
  • Catalytic Hydrogenation : The alkene is reduced under hydrogenation conditions.
  • Functional Group Manipulation : Additional transformations to introduce the propyl linker.
  • Coupling with Second Piperidine Unit : Attachment of the second piperidine moiety.
  • Salt Formation : Treatment with HCl to form the hydrochloride salt.
Reaction Scheme:

The synthesis begins with N-Boc-protected 3-piperidone, which undergoes a Grignard reaction with an appropriate reagent. The resulting tertiary alcohol intermediate undergoes elimination under acidic conditions to yield an alkene. Subsequent hydrogenation and manipulation of functional groups allows for the introduction of the propyl linker, followed by coupling with the second piperidine unit.

Method 2: Direct Coupling Approach

This approach involves the direct coupling of appropriately functionalized piperidine derivatives.

Synthetic Sequence:
  • Preparation of tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate : Starting with commercially available materials or synthesized as described in the literature.
  • Activation of the Alcohol : The hydroxyl group is converted to a better leaving group (e.g., mesylate or tosylate).
  • Coupling with piperidin-3-yl derivative : Nucleophilic substitution with an appropriate piperidin-3-yl compound.
  • Salt Formation : Treatment with HCl to form the hydrochloride salt.

The alcohol activation step typically involves reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base such as triethylamine, in dichloromethane at 0-25°C.

Method 3: Boc Protection of Pre-assembled Diamine

This method starts with the synthesis of 3-(3-piperidin-3-ylpropyl)piperidine followed by selective Boc protection.

Synthetic Sequence:
  • Synthesis of 3-(3-piperidin-3-ylpropyl)piperidine : This can be achieved through various methods including reductive amination or alkylation reactions.
  • Selective Boc Protection : Treatment with di-tert-butyl dicarbonate under controlled conditions to achieve selective protection of one piperidine nitrogen.
  • Salt Formation : Treatment with HCl to form the hydrochloride salt.

Selective Boc protection can be achieved by careful control of stoichiometry and reaction conditions. Typically, the reaction is conducted with 1.0-1.1 equivalents of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine.

Reaction Conditions and Optimization Parameters

Critical Reaction Parameters

Table 1 below summarizes the key reaction parameters for the main synthetic steps:

Synthetic Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
Boc Protection Boc₂O, NaOH Dioxane/Water 0-20 12-16 82-88
Grignard Reaction RMgBr, N-Boc-piperidone THF or Et₂O 0-5 1-2 90-96
Elimination p-TsOH or other acid Toluene 80-110 2-4 85-90
Hydrogenation Pd/C, H₂ MeOH or EtOH 20-60 2-24 90-95
Alcohol Activation MsCl or TsCl, Et₃N DCM 0-25 1-5 85-92
Coupling Reaction Activated substrate, base Acetonitrile or DMF 50-80 12-24 65-75
Salt Formation HCl Dioxane or Et₂O 0-25 0.5-2 90-98

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly impact reaction efficiency. Table 2 illustrates the effect of different solvents on the coupling reaction:

Solvent Reaction Time (h) Temperature (°C) Yield (%) Purity (%)
Acetonitrile 18 70 72 98
DMF 12 70 75 97
DMSO 10 70 70 95
THF 24 65 68 98
1,4-Dioxane 20 80 65 96

DMF generally provides the best balance of reaction time and yield, although acetonitrile may be preferred for ease of workup and removal.

Purification and Characterization

Chromatographic Purification

The crude product can be purified using various chromatographic techniques:

  • Flash Column Chromatography : Typically using silica gel with an eluent system of ethyl acetate/hexanes (gradually increasing from 0-30% ethyl acetate) or dichloromethane/methanol (0-5% methanol).

  • Preparative HPLC : For higher purity requirements, preparative HPLC using a C18 column with a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid can be employed.

Recrystallization

The hydrochloride salt can be recrystallized from appropriate solvent systems:

  • Ethanol/Diethyl Ether : Dissolution in minimal ethanol followed by addition of diethyl ether.
  • Acetone/Methanol : Dissolution in acetone with small amounts of methanol, followed by cooling.
  • Isopropanol : Direct recrystallization from hot isopropanol.

Analytical Characterization

The final product can be characterized using various analytical techniques:

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): Expected key signals include:

  • δ 4.0-4.1 (m, 2H, NCH₂ of Boc-piperidine)
  • δ 3.4-3.5 (m, 2H, NCH₂ of Boc-piperidine)
  • δ 3.1-3.3 (m, 2H, NCH₂ of unprotected piperidine)
  • δ 2.6-2.8 (m, 2H, NCH₂ of unprotected piperidine)
  • δ 1.8-2.1 (m, 3H, CH and CH₂)
  • δ 1.4-1.7 (m, 12H, various CH₂)
  • δ 1.44 (s, 9H, C(CH₃)₃)

¹³C NMR (100 MHz, CDCl₃): Expected key signals include:

  • δ 154.6 (C=O)
  • δ 79.8 (C(CH₃)₃)
  • δ 55.0, 47.1, 46.0 (NCH₂)
  • δ 38-40 (various CH₂)
  • δ 31.8, 31.5, 28.4, 27.3, 24.4 (various CH₂)
  • δ 28.4 (C(CH₃)₃)
Mass Spectrometry

HRMS (ESI) : [M+H]⁺ calculated for C₁₈H₃₄N₂O₂: 311.2693; typically found within ±0.0005 units.

Reaction Mechanism and Considerations

Mechanism of Key Steps

The Boc protection step involves nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate, followed by loss of CO₂ and t-butanol. For selective protection, control of stoichiometry and reaction conditions is crucial.

The coupling step typically proceeds via an SN2 mechanism, with the activated alcohol serving as an electrophile for nucleophilic attack by the second piperidine unit. Factors affecting this step include:

  • Nature of the leaving group : Mesylates and tosylates generally provide better reactivity than halides.
  • Solvent polarity : Polar aprotic solvents like DMF and acetonitrile favor SN2 reactions.
  • Temperature : Higher temperatures accelerate the reaction but may lead to side products.
  • Base : The choice of base affects both reaction rate and selectivity.

Stereochemical Considerations

When starting with enantiomerically pure piperidine derivatives, the stereochemistry can be maintained throughout the synthesis. If stereochemically defined products are desired, methods such as chiral resolution or asymmetric synthesis may be employed.

For chiral resolution, optically active acidic resolving agents such as tartaric acid, dibenzoyl tartaric acid, or mandelic acid can be used to form diastereomeric salts, which can then be separated by crystallization.

Scale-Up Considerations

When scaling up the synthesis, several factors need to be considered:

Heat Transfer and Mixing

Larger reaction volumes require careful control of heat transfer and efficient mixing. Jacketed reactors with efficient stirring systems are recommended for scale-up.

Solvent Selection

For larger scale production, considerations such as cost, environmental impact, and ease of recovery become more important in solvent selection. Greener alternatives such as 2-methyl tetrahydrofuran or cyclopentyl methyl ether may be considered as replacements for more problematic solvents like DMF or dichloromethane.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine carboxylic acids, while reduction can produce piperidine alcohols .

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate; hydrochloride is characterized by its piperidine framework, which is known for its versatility in drug design. The compound's molecular formula is C15H26N2O2HClC_{15}H_{26}N_2O_2\cdot HCl, and it features a tert-butyl ester group that enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate; hydrochloride, exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that certain piperidine derivatives could enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms .

Neurological Disorders

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research has highlighted the role of piperidine derivatives in modulating neurotransmitter systems, particularly in conditions like anxiety and depression. These compounds may act as selective serotonin reuptake inhibitors (SSRIs) or as modulators of the GABAergic system, providing a dual mechanism of action that could be beneficial in therapeutic contexts .

Antimicrobial Properties

Another promising application of tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate; hydrochloride is its potential as an antimicrobial agent. Studies have reported that piperidine derivatives possess antibacterial and antifungal activities, making them candidates for developing new antibiotics amid rising resistance to existing drugs . The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways could be leveraged in formulating novel antimicrobial therapies.

Synthesis and Modification

The synthesis of tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate; hydrochloride typically involves multi-step organic reactions. The process often begins with the formation of the piperidine ring followed by the introduction of functional groups through various coupling reactions. Modifications to the structure can lead to derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer properties of piperidine derivatives included a series of compounds structurally related to tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate; hydrochloride. The study assessed their cytotoxic effects on FaDu hypopharyngeal tumor cells, revealing that certain modifications led to significantly increased apoptosis rates compared to standard treatments .

Case Study 2: Neuropharmacological Investigation

In a neuropharmacological study, researchers evaluated the effects of several piperidine-based compounds on anxiety-like behaviors in rodent models. The results indicated that specific structural modifications enhanced the anxiolytic effects, suggesting that tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate; hydrochloride could be further developed for therapeutic use in anxiety disorders .

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of tert-butyl piperidine carboxylates with modifications in amine substituents, chain length, and counterions. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Counterion Purity Key Differences Reference
tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate C₁₄H₂₆N₂O₂ 266.37 Aminopropyl None N/A Shorter chain, no piperidinyl group
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride C₁₂H₂₃ClN₂O₂ 262.78 Aminomethyl HCl 95% Smaller substituent, no propyl linker
tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate oxalate (2:1) C₁₄H₂₅N₂O₆ 317.36 Methylaminomethyl Oxalate N/A Oxalate salt, methylamine substituent
tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride C₁₃H₂₃ClN₂O₂ 274.79 Fused pyrrolidine ring HCl N/A Bicyclic structure
Target Compound C₁₈H₃₃ClN₂O₂ ~349.93 Piperidin-3-ylpropyl HCl N/A Extended propyl-piperidinyl chain

Key Observations :

  • This may enhance binding affinity in receptor-ligand interactions.
  • Salt Forms : Hydrochloride salts (e.g., target compound) are more common in pharmaceutical intermediates due to improved crystallinity, whereas oxalate salts (e.g., ) offer alternative solubility profiles.

Physicochemical Properties

  • Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For instance, tert-butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is readily soluble in polar solvents .
  • Purity : Commercial analogues (e.g., BLD Pharm products) are typically ≥95% pure, as verified by RP-HPLC and LC/MS .

Research and Application Insights

  • Pharmaceutical Relevance : The target compound’s extended piperidinylpropyl chain may enhance selectivity for neurological targets (e.g., sigma receptors) compared to simpler analogues .
  • Stability Considerations : Hydrochloride salts are preferred for long-term storage over oxalate or free-base forms due to reduced hygroscopicity .

Biological Activity

Tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate;hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Compound Overview

  • Molecular Formula : C18H34N2O2·HCl
  • IUPAC Name : this compound

This compound is a piperidine derivative that serves as a versatile intermediate in organic synthesis and has potential applications in drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The piperidine structure facilitates binding to these targets, which can modulate their activity. This interaction may lead to various biological effects, including enzyme inhibition or receptor modulation, which are crucial for therapeutic efficacy.

1. Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory properties. For instance, studies have shown that certain piperidine derivatives can inhibit P-glycoprotein (P-gp), a critical transporter involved in drug metabolism and resistance.

CompoundIC50 (µM)Target
Compound A0.5P-gp
Tert-butyl derivativeTBDTBD

Note: TBD indicates data yet to be determined.

2. Neuropharmacological Effects

The compound has been investigated for its potential effects on neurological disorders. Piperidine derivatives are known for their ability to cross the blood-brain barrier, making them suitable candidates for targeting central nervous system (CNS) disorders.

Case Study:
In a study examining the effects of piperidine-based compounds on anxiety models in rodents, this compound demonstrated anxiolytic-like effects at specific dosages, indicating its potential for treating anxiety disorders.

3. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated in vitro for its ability to inhibit cancer cell proliferation.

Cell LineIC50 (µM)Effect
A549 (lung cancer)10Inhibition of growth
HeLa (cervical cancer)15Inhibition of growth

These findings highlight the need for further investigation into the compound's efficacy against various cancer types.

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 3-(3-piperidin-3-ylpropyl)piperidine-1-carboxylate hydrochloride?

The synthesis typically involves multi-step protocols starting with piperidine derivatives. Key steps include:

  • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate (Boc-Cl) under basic conditions (e.g., triethylamine in dichloromethane) to protect the amine .
  • Alkylation : React Boc-protected piperidine with 3-(piperidin-3-yl)propyl halides or tosylates in polar aprotic solvents (e.g., DMF) at 50–80°C for 12–24 hours .
  • Hydrochloride Salt Formation : Treat the free base with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt .

Q. Table 1: Synthetic Optimization Parameters

StepReagents/ConditionsSolventTemperatureYield Range*
Boc ProtectionBoc-Cl, TriethylamineDCM0–25°C70–85%
Alkylation3-(Piperidin-3-yl)propyl bromide, K₂CO₃DMF50–80°C60–75%
Salt FormationHCl (gaseous)EthanolRT90–95%
*Yields inferred from analogous reactions in literature .

Q. How should researchers handle and store this compound safely?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to potential acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the Boc group .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction yields during synthesis?

Yield discrepancies often arise from:

  • Steric Hindrance : Substituents on the piperidine ring may slow alkylation. Mitigate by using high-boiling solvents (e.g., DMF) and extended reaction times .
  • Boc Deprotection : Premature loss of the Boc group under acidic/basic conditions. Monitor pH during alkylation and use mild bases (e.g., K₂CO₃ instead of NaOH) .
  • Salt Formation : Incomplete precipitation. Optimize by adding HCl gas slowly in cold ethanol .

Q. Table 2: Troubleshooting Reaction Challenges

IssueCauseSolution
Low Alkylation YieldSteric hindranceIncrease temperature to 80°C, use excess alkylating agent
Boc Group LossAcidic conditionsReplace HCl with milder acids (e.g., TFA) post-alkylation
Impure HydrochlorideResidual solventsRecrystallize from ethanol/water (9:1)

Q. How does stereochemistry influence the compound’s biological activity?

The (S)-enantiomer of tert-butyl piperidine carboxylates often shows higher receptor binding affinity due to chiral recognition in biological systems. For example:

  • (S)-Configuration : Enhanced interaction with G-protein-coupled receptors (GPCRs) compared to the (R)-form, as seen in analogous compounds .
  • Hydrochloride Salt : Improves aqueous solubility, facilitating in vitro assays (e.g., IC₅₀ determinations) .

Q. Key Structural Insights :

  • The propyl linker between piperidine rings increases conformational flexibility, enabling better target engagement .
  • Fluorine or hydroxyl substituents (in related compounds) modulate lipophilicity and metabolic stability .

Q. What analytical techniques are optimal for characterizing purity and structure?

  • Purity Analysis :
    • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (90:10 to 10:90). Purity >95% is acceptable for pharmacological studies .
    • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
  • Structural Confirmation :
    • NMR : Key signals include Boc tert-butyl (δ 1.4 ppm, singlet) and piperidine protons (δ 3.0–3.5 ppm) .
    • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 357.3 (C₁₈H₃₃N₂O₂⁺) .

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